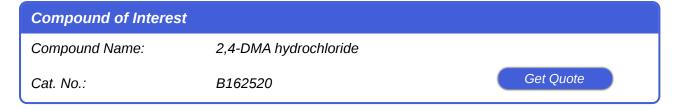


In-Depth Technical Guide: 2,4Dimethoxyamphetamine Hydrochloride (2,4-DMA HCI)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dimethoxyamphetamine hydrochloride (2,4-DMA HCl), a substituted phenethylamine compound. This document details its chemical properties, pharmacological profile, mechanism of action, and relevant experimental methodologies for its study.

Chemical and Physical Properties

2,4-DMA hydrochloride is an analytical reference standard classified as a substituted amphetamine.[1] Its chemical identity and physical properties are summarized below.



| Property | Value Reference | | |
|-------------------|--|-----------|--|
| CAS Number | 33189-36-5 [1][2][3] | | |
| Molecular Formula | C11H17NO2 • HCl [1][4] | | |
| Formula Weight | 231.7 g/mol | [1][2] | |
| IUPAC Name | 1-(2,4- dimethoxyphenyl)propan-2- [1] amine, hydrochloride | | |
| Synonyms | 2,4-Dimethoxy-α-methyl- benzeneethanamine, monohydrochloride | [1][2] | |
| Appearance | Crystalline solid | [1][2][3] | |
| Purity | ≥98% | [1][2] | |
| Solubility | DMF: 5 mg/mL, DMSO: 10 mg/mL, Ethanol: 5 mg/mL, [1] PBS (pH 7.2): 10 mg/mL | | |

Pharmacological Profile and Mechanism of Action

2,4-DMA is a serotonin 5-HT₂ receptor agonist.[1] Its primary mechanism of action is believed to be mediated through its agonist activity at the 5-HT₂A receptor.

Receptor Affinity and Potency

While specific binding affinity (Ki) values for 2,4-DMA at various receptors are not readily available in the provided search results, studies on structurally related dimethoxyamphetamines indicate a general affinity for serotonin 5-HT₂ receptors. For instance, 2,4-DMA has been identified as a low-potency full agonist of the serotonin 5-HT₂A receptor.[1]

| Parameter | Value | Receptor | Reference |
|-----------|----------|----------|-----------|
| EC50 | 2,950 nM | 5-HT₂A | [1] |
| Emax | 117% | 5-HT₂A | [1] |



In Vivo Effects

In rodent drug discrimination tests, 2,4-DMA fully substitutes for DOM (2,5-dimethoxy-4-methylamphetamine), suggesting similar subjective effects. However, it does not produce stimulus generalization to dextroamphetamine, indicating a lack of psychostimulant-like effects. [1] Anecdotal reports suggest that at a dose of 60 mg orally, it produces threshold amphetamine-like stimulant and euphoric effects with a short duration of action, subsiding within 3 hours.[1]

Experimental Protocols

The following sections describe general methodologies for the characterization of **2,4-DMA hydrochloride**.

Synthesis of 2,4-Dimethoxyamphetamine

A plausible synthetic route for 2,4-dimethoxyamphetamine can be adapted from the synthesis of other dimethoxyamphetamines. A common method involves the following key steps:

- Preparation of the Phenyl-2-nitropropene: 2,4-dimethoxybenzaldehyde is reacted with nitroethane in the presence of a catalyst such as ammonium acetate.
- Reduction of the Nitropropene: The resulting 2,4-dimethoxyphenyl-2-nitropropene is then reduced to the corresponding amine, 2,4-dimethoxyamphetamine. A common reducing agent for this transformation is lithium aluminum hydride (LAH).
- Salt Formation: The freebase is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Receptor Binding Assays

Receptor binding affinities are determined using radioligand displacement assays. This involves incubating cell membranes expressing the receptor of interest with a known radiolabeled ligand and varying concentrations of the test compound (2,4-DMA). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which can then be converted to the inhibition constant (Ki).



Functional Assays

The functional activity of 2,4-DMA at the 5-HT₂A receptor can be assessed by measuring the accumulation of intracellular second messengers. For Gq-coupled receptors like 5-HT₂A, common readouts include:

- Inositol Phosphate (IP) Accumulation: Agonist binding to the 5-HT₂A receptor activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). The accumulation of IP can be measured using commercially available kits.
- Calcium Mobilization: The increase in intracellular IP₃ triggers the release of calcium from intracellular stores. This can be quantified using calcium-sensitive fluorescent dyes.

Analytical Methods for Detection

For the qualitative and quantitative analysis of 2,4-DMA in biological matrices, chromatographic methods coupled with mass spectrometry are typically employed.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a common confirmatory method for the identification of amphetamine derivatives.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity for the quantification of drugs and their metabolites in complex biological samples like blood, urine, and plasma.

Visualizations Experimental Workflow

The following diagram illustrates a typical experimental workflow for the pharmacological characterization of a novel compound like **2,4-DMA hydrochloride**.





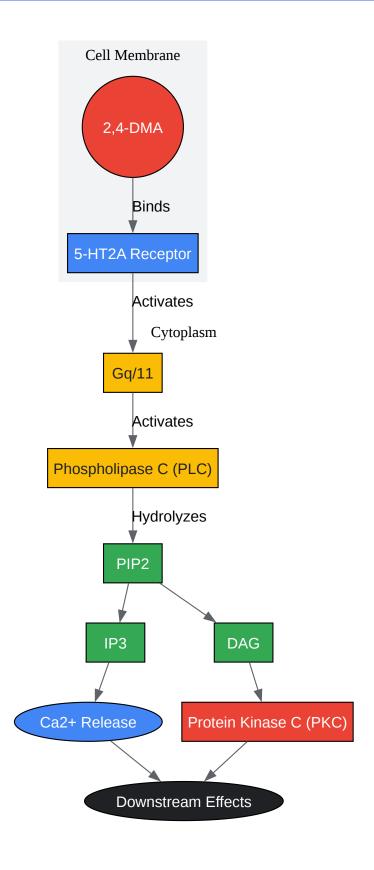
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Caption: Experimental workflow for characterizing **2,4-DMA hydrochloride**.

Signaling Pathway

The diagram below illustrates the putative signaling pathway activated by 2,4-DMA at the 5- HT_2A receptor.





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Caption: 5-HT2A receptor signaling pathway activated by 2,4-DMA.



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